N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H11F3N2OS and its molecular weight is 336.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihyperglycemic Agents
A study by Nomura et al. (1999) explored derivatives of benzamide for antidiabetic properties. One such compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), was identified as a potential drug for treating diabetes mellitus (Nomura et al., 1999).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior. Notably, certain derivatives exhibited gelation in ethanol/water and methanol/water mixtures, indicating potential applications in material science (Yadav & Ballabh, 2020).
Diels-Alder Aza-Reaction
Sokolov and Aksinenko (2012) reported that methyl trifluoropyruvate benzothiazol-2-ylimines, related to the structure , displayed unique properties in Diels-Alder aza-reactions. This suggests potential uses in organic synthesis (Sokolov & Aksinenko, 2012).
Anticancer Activity
A study by Ravinaik et al. (2021) on a series of substituted benzamides, including thiazole derivatives, highlighted their effectiveness against various cancer cell lines. This indicates potential applications in cancer therapy (Ravinaik et al., 2021).
Anticonvulsant Properties
Rana et al. (2008) synthesized a series of 1,3-benzothiazol-2-yl benzamides and evaluated them for anticonvulsant properties. Many of these compounds were active in specific seizure models, indicating their potential in epilepsy treatment (Rana et al., 2008).
Tumor Growth Inhibition
A study by Yoshida et al. (2005) found that certain benzothiazole derivatives, including benzamide compounds, exhibited selective cytotoxicity against tumor cell lines, suggesting potential in cancer treatment (Yoshida et al., 2005).
Photo-Physical Properties
Research by Padalkar et al. (2011) into benzothiazole derivatives revealed unique photo-physical properties, which could be harnessed in the development of optical materials and sensors (Padalkar et al., 2011).
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-9-20-13-8-12(5-6-14(13)23-9)21-15(22)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBPYUFBHWUZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.